molecular formula C13H15Br2NO4S B2660850 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide CAS No. 514201-06-0

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

Cat. No. B2660850
M. Wt: 441.13
InChI Key: RBTCEKSAYXQXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, also known as DBPA, is a synthetic compound that has gained attention in scientific research due to its potential as an effective herbicide and fungicide. This compound has a unique chemical structure that allows it to selectively target certain plant and fungal species, making it a promising alternative to traditional chemical pesticides. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide involves the reaction of 2,4-dibromophenol with N-methylacetamide in the presence of a base to form 2-(2,4-dibromophenoxy)-N-methylacetamide. This intermediate is then reacted with 1,1-dioxothiolane-3-carbonyl chloride to form the final product.

Starting Materials
2,4-dibromophenol, N-methylacetamide, Base (e.g. sodium hydroxide), 1,1-dioxothiolane-3-carbonyl chloride

Reaction
Step 1: Dissolve 2,4-dibromophenol in a suitable solvent (e.g. dichloromethane) and add a base (e.g. sodium hydroxide) to the solution., Step 2: Add N-methylacetamide to the reaction mixture and stir at room temperature for several hours., Step 3: Extract the product, 2-(2,4-dibromophenoxy)-N-methylacetamide, from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 4: Dissolve 2-(2,4-dibromophenoxy)-N-methylacetamide in a suitable solvent (e.g. dichloromethane) and add 1,1-dioxothiolane-3-carbonyl chloride to the solution., Step 5: Stir the reaction mixture at room temperature for several hours., Step 6: Extract the final product, 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, from the reaction mixture using a suitable solvent (e.g. ethyl acetate)., Step 7: Purify the final product using standard techniques (e.g. column chromatography).

Mechanism Of Action

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide works by inhibiting the activity of certain enzymes that are essential for the growth and survival of targeted plant and fungal species. Specifically, it inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This results in the disruption of protein synthesis and cell division, ultimately leading to the death of the targeted organism.

Biochemical And Physiological Effects

Studies have shown that 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has low toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms and should be used with caution in environments where it may come into contact with water sources. 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has also been found to have some anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity, making it a reliable tool for researchers. It is also highly selective in its targeting of certain plant and fungal species, allowing for more precise experiments. However, 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide can be expensive to produce in large quantities and may not be effective against all plant and fungal species, limiting its applicability in certain research contexts.

Future Directions

There are several potential future directions for research on 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide. One area of interest is the development of new synthesis methods that are more cost-effective and scalable for commercial use. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide, particularly in the context of potential therapeutic applications. Finally, there is a need for continued research into the effectiveness of 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide as a herbicide and fungicide, including its potential impact on non-target organisms and the environment.

Scientific Research Applications

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has shown potential for use as a herbicide and fungicide in agricultural settings. It has been found to be effective against a variety of plant and fungal species, including some that are resistant to traditional chemical pesticides. 2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Br2NO4S/c1-16(10-4-5-21(18,19)8-10)13(17)7-20-12-3-2-9(14)6-11(12)15/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCEKSAYXQXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Br2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dibromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide

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